Etofylline nicotinate
Description
Nomenclature and Chemical Classification
Etofylline (B1671713) nicotinate's identity is defined by its chemical structure, which places it within specific pharmacological and chemical categories.
Context within Xanthine (B1682287) and Theophylline (B1681296) Derivatives
Etofylline nicotinate (B505614) is a synthetic derivative of xanthine, a purine (B94841) base found in various biological tissues and fluids. drugbank.comannapurnapharmacy.comwikipedia.org Specifically, it is a derivative of theophylline (1,3-dimethylxanthine), a well-known methylxanthine used in the management of respiratory diseases. opentextbc.cafarmaciajournal.comwikipedia.org The core structure of etofylline nicotinate includes the theophylline moiety, which is chemically modified. drugbank.comncats.io Theophylline and other xanthine derivatives are recognized for their pharmacological effects, which include relaxation of bronchial smooth muscle and stimulation of the central nervous system. wikipedia.orgopentextbc.ca The development of theophylline derivatives aims to enhance the pharmacological profile and reduce potential side effects associated with the parent compound. farmaciajournal.comresearchgate.net Etofylline itself is 7-(2-hydroxyethyl)theophylline, an N-7 substituted derivative of theophylline. ncats.io
Classification as a Peripheral Vasodilator and Purine Derivative (ATC Code C04AD04)
The Anatomical Therapeutic Chemical (ATC) classification system categorizes this compound under the code C04AD04. atccode.comchemeurope.comfhi.no This classification places it within the group of peripheral vasodilators, specifically as a purine derivative. drugbank.comatccode.comnih.gov Peripheral vasodilators are medications that widen blood vessels, which can improve blood flow. patient.infophysio-pedia.com Other purine derivatives in this class include pentoxifylline (B538998) and xantinol nicotinate. atccode.comchemeurope.com The vasodilatory action of this compound is a key aspect of its pharmacological identity. drugbank.comwikipedia.org
Current Status in Preclinical and Experimental Pharmacological Investigations
This compound has been a subject of preclinical and experimental studies to elucidate its biological activities. ncats.ionih.gov Research has explored its potential as a vasodilator and smooth muscle relaxant. drugbank.compharmacompass.com Experimental investigations suggest that its mechanism may involve phosphodiesterase inhibition and antagonism of adenosine (B11128) receptors, similar to other xanthine derivatives. ncats.io Preclinical studies have also investigated its potential applications in conditions related to bronchoconstriction. ncats.ioncats.io Furthermore, the compound is noted in pharmacological literature, with its preparation and initial pharmacological properties described in earlier chemical and pharmacological research journals. drugfuture.com
Table 1: Chemical and Classification Data for this compound
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)ethyl pyridine-3-carboxylate | nih.govpharmacompass.com |
| CAS Number | 13425-39-3 | drugbank.comnih.gov |
| Molecular Formula | C15H15N5O4 | drugbank.comnih.gov |
| Molecular Weight | 329.31 g/mol | nih.gov |
| ATC Code | C04AD04 | atccode.comchemeurope.comfhi.no |
| Classification | Peripheral Vasodilator, Purine Derivative, Xanthine Derivative | drugbank.comopentextbc.caatccode.com |
Historical Perspectives on Nicotinate-Based Compound Research
The development of this compound is situated within the broader history of research into nicotinic acid and xanthine derivatives.
General Significance of Nicotinic Acid Derivatives in Biomedical Research
Nicotinic acid, also known as niacin or vitamin B3, is a vital nutrient involved in numerous physiological processes. chemistryjournal.netresearchgate.net Its derivatives have long been a focus of biomedical research due to their diverse biological activities. nih.govsci-hub.se Historically, nicotinic acid itself has been used to manage high blood lipid levels. chemistryjournal.net The study of nicotinic acid derivatives has expanded to explore their potential in treating a range of conditions, including inflammatory diseases and Alzheimer's disease. chemistryjournal.netresearchgate.netnih.gov The synthesis of new nicotinic acid derivatives continues to be an active area of research, with scientists creating novel compounds to enhance therapeutic effects and explore new applications. nih.govmdpi.com The conjugation of nicotinic acid with other molecules, as seen in this compound, is a strategy to potentially create synergistic effects or new pharmacological profiles. nih.gov
Evolution of Xanthine Derivatives in Pharmacological Studies
The study of xanthine derivatives has a rich history in pharmacology. nih.govuniroma1.it Naturally occurring xanthines like caffeine (B1668208) and theophylline have been used for centuries for their stimulant and therapeutic properties. wikipedia.orgwikipedia.org The pharmacological investigation of these compounds began in the 19th century with their isolation and characterization. nih.gov Over time, research has focused on synthesizing new xanthine derivatives to improve their potency, selectivity, and safety profiles. farmaciajournal.comtandfonline.com This has led to the development of numerous compounds with applications as bronchodilators, anti-inflammatory agents, and adenosine receptor antagonists. nih.govuniroma1.it The xanthine scaffold is considered a versatile platform in drug development, allowing for modifications at several positions to create derivatives with a wide range of pharmacological activities. nih.govtandfonline.comnih.gov The evolution of this field has progressed from studying natural compounds to the rational design and synthesis of novel derivatives for specific therapeutic targets. nih.govfrontiersin.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)ethyl pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O4/c1-18-12-11(13(21)19(2)15(18)23)20(9-17-12)6-7-24-14(22)10-4-3-5-16-8-10/h3-5,8-9H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWIAODBBEZGVPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCOC(=O)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30158609 | |
| Record name | Etofylline nicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30158609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13425-39-3 | |
| Record name | 3-Pyridinecarboxylic acid, 2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13425-39-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Etofylline nicotinate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013425393 | |
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| Record name | Etofylline nicotinate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13842 | |
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| Record name | Etofylline nicotinate | |
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| Record name | 2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)ethyl nicotinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.208 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | ETOFYLLINE NICOTINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SN6D1V68DL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthetic Methodologies and Chemical Biology of Etofylline Nicotinate
Advanced Synthetic Approaches to Etofylline (B1671713) Nicotinate (B505614)
The synthesis of etofylline nicotinate and its core scaffolds has evolved, with modern chemistry offering more sophisticated and efficient methods. These approaches aim to improve yield, purity, and the ability to create diverse molecular structures for further investigation.
Late-Stage Conjugation Techniques for Nicotinate Scaffolds with (Hetero)arylamines
Recent breakthroughs have focused on the late-stage conjugation of nicotinate scaffolds with (hetero)arylamines. This approach is significant because it allows for the introduction of the nicotinate moiety, a derivative of vitamin B3, into complex, biologically active molecules at a later stage of the synthesis. nih.govelsevierpure.comnih.gov This contrasts with traditional methods that often require building the molecule from the ground up, which can be inefficient and limiting.
A notable strategy is inspired by the biosynthesis of nicotinic acid from tryptophan. nih.govelsevierpure.comnih.gov This biomimetic approach involves the transformation of (aza)indole scaffolds into meta-aminoaryl nicotinates. nih.govelsevierpure.comnih.gov Unlike classical methods like the Bohlmann–Rahtz pyridine (B92270) synthesis, which often lead to ortho-substituted products, this nature-inspired remodeling allows for the synthesis of ortho-unsubstituted nicotinates. nih.govresearchgate.net The process utilizes propiolates as enamine precursors and proceeds through an Aldol-type addition, intramolecular cyclization, C–N bond cleavage, and re-aromatization. nih.govnih.gov This method has proven effective for conjugating various arylamines with nicotinates, thereby expanding the accessible chemical space for biomedical research. nih.govelsevierpure.comnih.gov
The significance of this methodology lies in its ability to covalently fuse amine pharmaceuticals with ethyl nicotinate. nih.gov For example, this has been demonstrated in the synthesis of conjugates with paracetamol and phenacetin. nih.gov The reaction conditions typically involve heating the substrates with ammonium (B1175870) acetate (B1210297) and a catalyst like zinc triflate (Zn(OTf)₂). nih.gov
Biomimetic Synthesis Strategies for Meta-Aminoaryl Nicotinates
Drawing inspiration from natural biosynthetic pathways, researchers have developed innovative strategies for synthesizing meta-aminoaryl nicotinates. nih.govelsevierpure.comspringernature.com The biosynthesis of vitamin B3, which involves the ring-opening of indoles, has served as a blueprint for these chemical syntheses. springernature.com This biomimetic approach provides a powerful tool for creating complex molecules that might be difficult to access through traditional synthetic routes.
This strategy facilitates the transformation of (aza)indole scaffolds into meta-amino(hetero)aryl nicotinates with good yields and a broad substrate scope. nih.gov A key advantage is the ability to produce ortho-unsubstituted nicotinates, a feat not easily achieved with methods like the Bohlmann–Rahtz synthesis. nih.govresearchgate.net This method's unique mechanism allows for the conjugation of nicotinates with a variety of (hetero)arylamines, including those containing halogen or boronic ester substituents. nih.govnih.gov
Design and Synthesis of this compound Analogues and Derivatives for Research
The development of analogues and derivatives of this compound is crucial for exploring its structure-activity relationships and identifying new therapeutic applications.
Conjugation with Diverse Bioactive Moieties (e.g., Local Anesthetics like Benzocaine)
A promising area of research involves the conjugation of this compound with other bioactive molecules to create hybrid compounds with potentially synergistic effects. nih.gov For instance, the conjugation of vasodilators like this compound with local anesthetics such as benzocaine (B179285) is of interest. nih.gov The rationale is that the vasodilation could enhance the local anesthetic effect. nih.gov
A developed synthetic method has been successfully employed to conjugate benzocaine to this compound at the meta position. nih.gov This was achieved by utilizing indole-3-carboxaldehydes substituted with scaffolds of local anesthetics. nih.gov This approach opens the door to creating a variety of new chemical entities with combined pharmacological profiles.
Exploration of Unexplored Chemical Space for Biomedical Applications through Derivatization
Derivatization of the this compound structure allows for the exploration of previously uncharted chemical space, which could lead to the discovery of novel biomedical applications. nih.govelsevierpure.comnih.gov The late-stage conjugation methods are particularly valuable in this context, as they enable the efficient creation of a diverse library of derivatives. nih.govelsevierpure.comnih.gov
By modifying the nicotinate scaffold, for example through hydrolysis to the corresponding vitamin B3 scaffold, researchers can further diversify the products. nih.gov This ability to systematically alter the molecular structure is fundamental to understanding how chemical changes impact biological activity.
Consideration of Related Methylxanthine Derivatives (e.g., Pentoxifylline (B538998), Dyphylline (B1671006), Xantinol Nicotinate) in Synthetic Strategies
The synthetic strategies for this compound can be informed by and compared to those of other methylxanthine derivatives like pentoxifylline, dyphylline, and xantinol nicotinate. These compounds share a common xanthine (B1682287) core but differ in their side chains, leading to distinct pharmacological profiles.
Pentoxifylline: A nonselective phosphodiesterase inhibitor, pentoxifylline has been the subject of derivatization studies to enhance its properties. researchgate.netresearchgate.netoup.com For instance, new derivatives have been synthesized by incorporating a pyrazoline pharmacophore. researchgate.net
Dyphylline: This theophylline (B1681296) derivative is typically synthesized via the condensation of theophylline with 1-chloropropanol. Research into dyphylline has included the synthesis of various prodrugs, such as mono- and diesters, to modify its duration of action. nih.gov
Xantinol Nicotinate: This compound is the salt of the racemic theophylline derivative xanthinol (B1682289) and nicotinic acid. scispace.com Its synthesis can be achieved through a one-pot reaction involving theophylline, (S)-(chloromethyl)oxirane, and 2-(methylamino)ethanol, followed by salt formation with nicotinic acid. scispace.com Chemoenzymatic routes have also been explored for the synthesis of enantiomerically enriched xantinol nicotinate. nih.gov
By studying the synthetic pathways of these related compounds, chemists can gain valuable insights into potential new routes and modifications for this compound and its analogues.
Mechanistic Elucidation of Synthetic Transformations Leading to Nicotinate Conjugates
The synthesis of nicotinate conjugates, including this compound, has traditionally been approached through methods like the Bohlmann–Rahtz pyridine synthesis. organic-chemistry.orgjk-sci.comwikipedia.org This conventional route involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes cyclodehydration to yield a substituted pyridine. organic-chemistry.orgwikipedia.org However, this method has limitations, such as the inherent production of ortho-substituted products. nih.govnih.gov
Recent advancements have introduced a novel biomimetic strategy inspired by the natural biosynthesis of nicotinic acid (a form of vitamin B3) from tryptophan. nih.govnih.gov This approach enables the late-stage conjugation of nicotinates with various (hetero)arylamines and allows for the synthesis of meta-aminoaryl nicotinates from 3-formyl(aza)indoles. nih.govnih.gov This method is mechanistically distinct from previous routes and provides access to ortho-unsubstituted nicotinates. nih.govnih.gov The transformation of the (aza)indole scaffold into a substituted meta-aminobiaryl scaffold is central to this strategy. nih.govnih.gov
The reaction is catalyzed by Zn(OTf)₂ and involves ammonium acetate as the source of the amino group. nih.gov The process remodels the (aza)indole-3-carboxaldehyde skeleton, which contains a free –NH group, to produce the desired nicotinate conjugates. nih.gov
Two primary mechanistic pathways have been proposed for this transformation, as elucidated through deuterium-labeling experiments. nih.gov
Plausible Mechanistic Pathways:
Mechanism A: This pathway begins with the formation of an imine, followed by a 6π electrocyclization. The subsequent steps involve C–N bond cleavage and re-aromatization to yield the final meta-aminoaryl nicotinate product. nih.gov
Mechanism B: This alternative pathway proceeds via an Aldol-type addition and subsequent dehydration. This is followed by an intramolecular cyclization, which then leads to the same C–N bond cleavage and re-aromatization steps as in Mechanism A to form the product. nih.gov
This nature-inspired strategy represents a significant development, overcoming the limitations of earlier methods and expanding the chemical space for creating diverse nicotinate conjugates. nih.govnih.gov The conjugation of vasodilators like this compound with other molecules, such as local anesthetics, is one potential application of this synthetic method. organic-chemistry.org
Research Findings: Synthesis of Nicotinated Anilines/Aminopyridines via (Aza)Indole Skeleton Remodeling
The following table summarizes the reaction conditions and yields for the synthesis of various nicotinated anilines and aminopyridines using the biomimetic strategy. nih.gov This demonstrates the versatility of the method for creating nicotinate conjugates.
| Substrate Type | Reactants | Reaction Conditions | Isolated Yield (%) |
|---|---|---|---|
| Azaindole-based | 5 (0.2 mmol), 2 (1.2 equiv.), NH₄OAc (5.0 equiv.) | Zn(OTf)₂ (10 mol%), EtOH (2.0 mL), 120 °C, 6 h | Up to 90% |
| Indole-based | 5 (0.2 mmol), 2 (1.2 equiv.), NH₄OAc (5.0 equiv.) | Zn(OTf)₂ (10 mol%), CH₃CN (2.0 mL), 120 °C, 16 h | Up to 90% |
Pharmacological Mechanisms and Biochemical Interactions of Etofylline Nicotinate
Molecular Mechanisms Attributed to the Etofylline (B1671713) Moiety
The etofylline component of the molecule is responsible for its primary pharmacological effects on smooth muscle and the central nervous system. These actions are mediated through several key molecular pathways. patsnap.com
Phosphodiesterase (PDE) Inhibition and Subsequent Cyclic Nucleotide Regulation (cAMP, cGMP)
Etofylline functions as a non-selective inhibitor of phosphodiesterase (PDE) enzymes. patsnap.compatsnap.com PDEs are responsible for the degradation of intracellular second messengers, cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). patsnap.comnih.gov By inhibiting these enzymes, etofylline leads to an accumulation of cAMP and cGMP within the cells. patsnap.com
The increase in intracellular cAMP is particularly significant in bronchial smooth muscle cells. patsnap.comnih.gov Elevated cAMP levels activate protein kinase A (PKA), which in turn initiates a cascade of phosphorylation events that lead to the relaxation of these muscles. nih.govcvphysiology.com This bronchodilatory effect is a cornerstone of its therapeutic action in conditions like asthma and chronic obstructive pulmonary disease (COPD). patsnap.compatsnap.com The inhibition of PDE, specifically PDE4, also contributes to the anti-inflammatory properties of etofylline by reducing the release of inflammatory mediators. patsnap.com
| Enzyme/Molecule | Effect of Etofylline | Primary Consequence |
| Phosphodiesterase (PDE) | Inhibition | Increased intracellular levels of cAMP and cGMP |
| Cyclic AMP (cAMP) | Increased Levels | Activation of Protein Kinase A (PKA), leading to smooth muscle relaxation |
| Cyclic GMP (cGMP) | Increased Levels | Contributes to smooth muscle relaxation and vasodilation |
Adenosine Receptor Antagonism (e.g., A1 and A2 Subtypes)
Etofylline also acts as an antagonist at adenosine receptors, specifically the A1 and A2 subtypes. patsnap.comncats.io Adenosine, a naturally occurring nucleoside, can cause bronchoconstriction and promote inflammation in the respiratory tract. patsnap.com By blocking these receptors, etofylline counteracts the effects of adenosine, further contributing to its bronchodilatory and anti-inflammatory actions. patsnap.com
| Receptor Subtype | Etofylline's Action | Resulting Effect |
| Adenosine A1 Receptor | Antagonist | Inhibition of adenosine-mediated effects |
| Adenosine A2 Receptor | Antagonist | Inhibition of adenosine-mediated effects |
Pathways of Smooth Muscle Relaxation and Vasodilation
The primary mechanism for etofylline-induced smooth muscle relaxation and vasodilation is the inhibition of phosphodiesterase and the subsequent increase in cAMP. patsnap.comcvphysiology.com In vascular smooth muscle, elevated cAMP inhibits myosin light chain kinase (MLCK), an enzyme crucial for the phosphorylation of myosin and subsequent muscle contraction. cvphysiology.com This inhibition leads to the relaxation of the muscle cells in the walls of blood vessels, resulting in vasodilation, or the widening of blood vessels. nih.govnucleos.com
This vasodilation improves blood flow and can be beneficial in various circulatory disorders. ncats.iowikipedia.org The nitric oxide (NO)-cGMP pathway also plays a vital role in vasodilation. cvphysiology.comnih.gov While etofylline's primary effect is on the cAMP pathway, the increase in cGMP due to PDE inhibition can also contribute to this vasodilatory response. patsnap.com
Modulation of Central Nervous System Activity
Similar to other xanthine (B1682287) derivatives like caffeine (B1668208), etofylline has a stimulatory effect on the central nervous system (CNS). patsnap.com This stimulation can lead to an increased respiratory drive, which is beneficial in respiratory conditions by enhancing ventilation. patsnap.com However, this CNS stimulation is also responsible for some of the side effects, such as restlessness and insomnia. apollopharmacy.in
Biochemical Roles and Metabolic Interplay of the Nicotinate (B505614) Moiety
The nicotinate portion of etofylline nicotinate is essentially nicotinic acid (niacin or vitamin B3), a vital nutrient with well-established metabolic roles. nih.govontosight.ai
Influence on Nicotinate and Nicotinamide (B372718) Metabolic Pathways
Nicotinate and nicotinamide are essential precursors for the synthesis of the coenzymes nicotinamide adenine (B156593) dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP+). nih.govreactome.org These coenzymes are fundamental to numerous metabolic redox reactions and cellular energy production. reactome.org
Relationship with NAD and NADP Synthesis and Cellular Energetics
The nicotinate portion of this compound serves as a direct precursor for the synthesis of the coenzymes nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+). ontosight.ainih.gov These molecules are indispensable for cellular function, acting as central hubs in energy metabolism and redox reactions. wikipedia.orgresearchgate.net
The synthesis of NAD+ from nicotinate occurs via a series of enzymatic steps known as a salvage pathway. nih.gov This pathway is essential for recycling and maintaining the cellular pool of NAD+. wikipedia.org The process begins with the conversion of nicotinic acid into nicotinic acid mononucleotide (NaMN). nih.gov Subsequently, an adenylate group is transferred to NaMN to form nicotinic acid adenine dinucleotide (NaAD). In the final step, the nicotinic acid group within NaAD is amidated, yielding the active coenzyme NAD+. nih.govnih.gov NAD+ can then be further phosphorylated by the enzyme NAD+ kinase to produce NADP+. wikipedia.orgnih.gov
Table 1: Key Steps in the NAD+ Salvage Pathway from Nicotinate
| Step | Precursor | Product | Key Enzyme Class |
| 1 | Nicotinic Acid (Niacin) | Nicotinic Acid Mononucleotide (NaMN) | Nicotinate phosphoribosyltransferase |
| 2 | NaMN | Nicotinic Acid Adenine Dinucleotide (NaAD) | Nicotinate mononucleotide adenylyltransferase (NadD) |
| 3 | NaAD | Nicotinamide Adenine Dinucleotide (NAD+) | NAD synthetase (NadE) |
This table outlines the primary enzymatic conversions in the synthesis of NAD+ from nicotinic acid.
By supplying nicotinate, this compound can potentially enhance the biosynthesis of these coenzymes. ontosight.ai NAD+ is a critical oxidizing agent in cellular respiration, accepting electrons during glycolysis and the citric acid cycle to form NADH. wikipedia.org This process is fundamental to cellular energetics, as NADH is a primary electron donor to the electron transport chain, driving the production of ATP. Studies on analogous compounds, such as xanthinol (B1682289) nicotinate, suggest that this mechanism can lead to an increase in glucose metabolism and cellular energy levels. ncats.iodrugbank.com NADP+, primarily in its reduced form NADPH, is a key reducing agent in anabolic reactions, including the synthesis of lipids and nucleic acids. wikipedia.org
Investigation of this compound's Anti-Inflammatory Modulatory Effects at the Molecular Level
The anti-inflammatory properties of this compound are primarily attributed to the etofylline component, which is a derivative of theophylline (B1681296). ncats.io Research has identified several molecular mechanisms through which etofylline and related xanthines exert their anti-inflammatory effects, moving beyond their classical role as bronchodilators. patsnap.commedchemexpress.com
A principal mechanism is the inhibition of phosphodiesterase (PDE) enzymes. ncats.iopatsnap.com PDEs are responsible for the degradation of intracellular cyclic nucleotides like cyclic adenosine monophosphate (cAMP). patsnap.com By inhibiting these enzymes, etofylline increases the concentration of cAMP within the cell. patsnap.commedchemexpress.com Elevated cAMP levels lead to the activation of protein kinase A, which in turn results in the relaxation of smooth muscle and a reduction in the activity of various inflammatory cells, thereby mitigating the inflammatory response. patsnap.commedchemexpress.com
More recent investigations into the anti-inflammatory action of theophylline have uncovered a distinct and potent mechanism: the induction of histone deacetylase (HDAC) activity. nih.gov Corticosteroids, a major class of anti-inflammatory drugs, function in part by recruiting HDACs to sites of active inflammation, which suppresses the expression of inflammatory genes. nih.gov Theophylline, even at low concentrations, has been shown to enhance HDAC activity in inflammatory cells. nih.gov This increased HDAC activity can then be recruited by corticosteroids, leading to a synergistic suppression of inflammatory genes. This mechanism is separate from both PDE inhibition and adenosine receptor antagonism. nih.gov
Table 2: Molecular Targets of Etofylline for Anti-Inflammatory Effects
| Molecular Target | Mechanism of Action | Consequence |
| Phosphodiesterases (PDE) | Inhibition | Increased intracellular cAMP, leading to reduced inflammatory cell activity. patsnap.commedchemexpress.com |
| Adenosine A1/A2 Receptors | Antagonism | Blocks pro-inflammatory and bronchoconstrictive effects of adenosine. ncats.iopatsnap.com |
| Histone Deacetylases (HDAC) | Induction of activity | Enhanced suppression of inflammatory gene transcription. nih.gov |
This table summarizes the key molecular interactions responsible for the anti-inflammatory effects of the etofylline moiety.
Preclinical Research Methodologies and Animal Models for Etofylline Nicotinate Studies
In Vitro Experimental Design and Cellular Applications
In vitro studies are crucial for dissecting the molecular and cellular mechanisms of Etofylline (B1671713) nicotinate (B505614), providing a controlled environment to assess its direct effects on specific cell types and pathways. semanticscholar.org
Mitochondria are central to cellular metabolism and are increasingly recognized as key regulators of inflammation and immune responses nih.gov. Dysfunctional mitochondria can lead to increased production of reactive oxygen species (ROS), triggering inflammatory pathways nih.gov. Given the anti-inflammatory properties associated with xanthine (B1682287) derivatives, investigating the effect of Etofylline nicotinate on mitochondrial function within an inflammatory context is a key research area patsnap.comresearchgate.net.
To assess this, cell line models such as macrophages or endothelial cells are often utilized. These cells can be stimulated with inflammatory agents like lipopolysaccharide (LPS) to mimic an inflammatory state. The subsequent impact of this compound on mitochondrial health and cell survival would then be evaluated using various assays.
Key Parameters for Assessment:
| Parameter | Method | Rationale |
| Mitochondrial Respiration | Seahorse XF Analyzer | Measures Oxygen Consumption Rate (OCR) to assess parameters of mitochondrial function like basal respiration, ATP production, and maximal respiration. |
| Mitochondrial Membrane Potential | Fluorescent dyes (e.g., JC-1, TMRE) | A decrease in membrane potential is an indicator of mitochondrial dysfunction. |
| Reactive Oxygen Species (ROS) Production | Fluorescent probes (e.g., DCFDA, MitoSOX) | To determine if the compound mitigates or exacerbates oxidative stress in an inflammatory setting. |
| Cell Viability and Apoptosis | MTT assay, Annexin V/PI staining | To evaluate the effect of the compound on cell survival and programmed cell death under inflammatory stress. |
| Inflammatory Cytokine Production | ELISA, qPCR | Measurement of key inflammatory markers such as TNF-α, IL-6, and IL-1β to assess the anti-inflammatory effects. |
Studies on related compounds, such as other xanthine derivatives, suggest a potential for modulating inflammatory responses, which may be linked to their effects on mitochondrial function researchgate.netnih.gov.
The lungs are a potential target for the therapeutic actions of this compound, particularly due to the bronchodilatory effects of the etofylline component patsnap.compatsnap.com. Human lung epithelial cell lines, such as A549 and BEAS-2B, are standard models for investigating the impact of pharmaceutical compounds on respiratory cell metabolism and pathophysiology nih.govnih.govresearchgate.net. The nicotinate component, being a derivative of niacin (Vitamin B3), plays a crucial role in cellular metabolism, particularly in the pathways of energy production.
Metabolomics studies on human lung epithelial cells have demonstrated that exposure to various substances can disrupt key metabolic pathways, including glutathione (B108866) metabolism, the citrate (B86180) cycle, and amino acid metabolism researchgate.netmdpi.comfrontiersin.org. Investigating the effects of this compound in these models would reveal its influence on cellular bioenergetics and identify any potential for metabolic reprogramming.
Potential Metabolic Pathways Investigated:
| Metabolic Pathway | Relevance | Analytical Technique |
| Glycolysis and Citric Acid Cycle (TCA) | Central to cellular energy production. | LC-MS/MS, GC-MS based metabolomics |
| Nicotinate and Nicotinamide (B372718) Metabolism | Directly relevant to the nicotinate moiety of the compound and its role as a precursor for NAD+ and NADP+. | LC-MS/MS |
| Glutathione Metabolism | A key pathway in cellular antioxidant defense. | Metabolomics, enzymatic assays |
| Amino Acid Metabolism | Essential for protein synthesis and as intermediates in various metabolic pathways. | LC-MS/MS, GC-MS based metabolomics |
The primary pharmacological effect of this compound is vasodilation and relaxation of smooth muscle drugbank.com. In vitro studies using isolated smooth muscle cells or tissues are fundamental to characterizing this effect and elucidating the underlying mechanisms.
Etofylline, as a xanthine derivative, is known to act as a phosphodiesterase (PDE) inhibitor patsnap.com. Inhibition of PDEs leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which in turn activates signaling cascades that result in smooth muscle relaxation patsnap.com. The nicotinate component may also contribute to vasodilation through various mechanisms, including the release of prostaglandins.
Experimental Approaches for Assessing Smooth Muscle Relaxation:
| Experimental Model | Measurement | Mechanistic Insights |
| Isolated Aortic Rings | Isometric tension measurement in an organ bath | Allows for the study of endothelium-dependent and -independent relaxation. |
| Cultured Vascular Smooth Muscle Cells | Intracellular calcium imaging, measurement of cAMP/cGMP levels | To directly assess the intracellular signaling events following compound application. |
| Patch-Clamp Electrophysiology | Measurement of ion channel currents | To investigate the role of potassium channels in hyperpolarization and relaxation. |
Studies on nicotine (B1678760) have shown that it can enhance vascular smooth muscle relaxation through a cGMP-dependent protein kinase (PKG) pathway, suggesting a potential area of investigation for the nicotinate moiety of this compound nih.gov.
Application of Animal Models in this compound Research
In vivo studies using animal models are essential to understand the integrated physiological effects of this compound, including its pharmacokinetic and pharmacodynamic properties in a whole organism. semanticscholar.org
The use of animals in research is governed by strict ethical principles to ensure their welfare. The principles of the 3Rs (Replacement, Reduction, and Refinement) are central to the ethical framework for animal experimentation.
Replacement refers to the use of non-animal methods wherever possible.
Reduction aims to minimize the number of animals used to obtain statistically significant data.
Refinement involves modifying procedures to minimize animal pain, suffering, and distress.
Ethical review committees, such as Institutional Animal Care and Use Committees (IACUCs), are responsible for scrutinizing research protocols to ensure they are scientifically justified and that animal welfare is prioritized drugbank.com. Researchers must provide a clear rationale for the choice of animal model, the number of animals to be used, and the procedures to be performed. Adherence to guidelines such as the Animal Welfare Act (AWA) and The Guide for the Care and Use of Laboratory Animals is mandatory drugbank.com.
Rodent models, particularly mice and rats, are widely used in cardiovascular and peripheral circulatory research due to their physiological similarities to humans, well-characterized genetics, and the availability of established disease models physiology.orgnih.govresearchgate.net. These models are invaluable for studying the effects of vasodilators like this compound on blood flow and vascular tone in a systemic context.
For investigating peripheral vascular effects, models of peripheral artery disease (PAD) can be surgically induced in rodents, often by ligation of the femoral artery to create hindlimb ischemia physiology.orgnih.govresearchgate.netnih.govmdpi.com.
Commonly Used Rodent Models and Endpoints:
| Animal Model | Disease Induction | Key Endpoints Measured |
| Normotensive Rats/Mice (e.g., Sprague-Dawley, C57BL/6) | - | Blood pressure, heart rate, regional blood flow (e.g., using laser Doppler flowmetry). |
| Apolipoprotein E-deficient (ApoE-/-) mice | High-fat diet | Development of atherosclerotic plaques, assessment of plaque size and composition. |
| Hindlimb Ischemia Model (in rats or mice) | Femoral artery ligation | Blood flow recovery, angiogenesis, tissue necrosis, functional recovery of the limb. |
In these models, the administration of this compound would be followed by the measurement of these endpoints to assess its efficacy in improving peripheral circulation and its potential therapeutic benefit in conditions like PAD. Studies involving chronic nicotine administration in rats have been used to investigate vascular remodeling and endothelial dysfunction, providing a relevant framework for studying the long-term effects of the nicotinate component nih.govkoreascience.kr.
Investigative Animal Models for Novel Therapeutic Avenues (e.g., Hair Loss in Patented Research)
The exploration of novel therapeutic applications for this compound and related nicotinic acid derivatives has extended to the field of dermatology, particularly in the treatment of hair loss (alopecia). Preclinical research in this area relies on various animal models to evaluate the efficacy and mechanisms of action of potential treatments before human trials. nih.govresearchgate.net These models are crucial for understanding the complex biology of hair follicles and the impact of new compounds on the hair growth cycle. nih.gov
In vivo research into hair loss and regeneration has historically utilized a range of animal models, including mice, rats, hamsters, rabbits, and monkeys. nih.govresearchgate.net The choice of model often depends on the specific research question. For instance, the C57BL/6 black mouse is frequently used because its hair cycle is well-characterized, and the regrowth of pigmented hair is easily observable against its skin. nih.govresearchgate.net The C3H mouse is another widely reported model for studies on hair growth promotion. nih.govresearchgate.net Such models allow researchers to assess the ability of a compound to induce the anagen (growth) phase of the hair cycle or to prolong its duration. nih.gov
Patented research has highlighted the potential of nicotinic derivatives in treating capillary disorders. For example, a patent for the treatment of alopecia describes compositions combining a nicotinic derivative, tocopherol nicotinate, with diguanosine tetraphosphate (B8577671) to promote hair growth and reduce hair loss. google.com While this patent does not specify the animal models used for its preclinical validation, the development of such formulations typically involves efficacy testing on models like those mentioned above. Furthermore, a pilot study on human subjects demonstrated that topical application of other niacin derivatives, octyl nicotinate and tetradecyl nicotinate, led to a statistically significant increase in hair fullness, lending support to the therapeutic potential of this class of compounds for female pattern alopecia. nih.gov
The general methodology in these animal studies involves delineating a dorsal area on the animal, removing the hair, and applying the test compound topically over a set period. researchgate.net Researchers then monitor the area for signs of hair regrowth, which can be assessed through various means, including photography, trichoscopy, and histological analysis of skin biopsies to determine the stage of the hair follicles. researchgate.net
| Animal Model | Key Characteristics/Advantages | Relevance to Hair Loss Research |
|---|---|---|
| C57BL/6 Mouse | Well-characterized hair cycle; easy visualization of pigmented hair regrowth. nih.govresearchgate.net | Used to study the induction and maintenance of the anagen (growth) phase. nih.gov |
| C3H Mouse | Widely reported model for hair growth promotion studies. nih.govresearchgate.net | Evaluates the efficacy of compounds in stimulating hair follicles. nih.gov |
| Wistar Rats | Used for studying normal hair cycling and hormonal control. nih.gov | Investigates systemic and hormonal influences on hair growth. |
| Golden Hamster | Suitable for macroscopic (hair density) and microscopic (hair diameter) assessments. nih.gov | Provides quantitative data on the quality of regenerated hair. nih.gov |
Developmental and Toxicological Assessments in Aquatic Organisms (e.g., Zebrafish Embryos)
The zebrafish (Danio rerio) embryo has emerged as a powerful in vivo model for developmental and toxicological screening of chemical compounds. frontiersin.orgresearchgate.net Its advantages, including rapid external development, optical transparency, and high genetic homology to humans, make it an ideal system for observing the effects of substances on organogenesis in real-time. frontiersin.org This model is particularly relevant for assessing the potential toxicity of compounds like this compound, given the known developmental effects of related substances such as nicotine. nih.gov
In a typical developmental toxicity assay using zebrafish, embryos are exposed to a range of concentrations of the test compound shortly after fertilization. zeclinics.com Researchers then monitor the embryos over several days for a variety of endpoints. zeclinics.com These include mortality, hatching rate, and the presence of morphological abnormalities (teratogenicity). frontiersin.orgzeclinics.com Due to the embryos' transparency, specific organ systems such as the heart, liver, and vasculature can be directly observed for defects. frontiersin.org For example, studies have shown that exposure to certain chemicals can lead to observable malformations like pericardial edema and curved body shapes. frontiersin.org
Studies on nicotine, a component of this compound, have demonstrated the utility of this model. When zebrafish embryos were treated with nicotine, a significant reduction in body length was observed, indicating a clear developmental impact. nih.gov The fish embryo acute toxicity test (FET), an officially recognized guideline (OECD TG 236), is often used to determine the lethal concentration (LC50) and sublethal effects of compounds. altex.org Further investigations can assess impacts on the central nervous system and behavior, such as changes in embryonic coiling or larval swimming activity. altex.org
The process for evaluating a compound like this compound would involve a tiered approach:
Dose-Range Finding: Initial experiments to determine the concentration range that causes observable effects without immediate lethality. zeclinics.com
Definitive Developmental Toxicity Test: Exposure of embryos to a defined concentration range to assess mortality, hatching rates, and a panel of teratogenic phenotypes. zeclinics.com
Mechanism-focused Assays: Further studies to understand the underlying causes of toxicity, such as measuring levels of reactive oxygen species (ROS) or detecting apoptosis (programmed cell death). frontiersin.org
| Endpoint Category | Specific Parameter Measured | Significance |
|---|---|---|
| Lethality | Mortality Rate / LC50 | Indicates acute toxicity of the compound. zeclinics.com |
| Developmental | Hatching Rate, Body Length | Assesses general developmental delay and growth retardation. frontiersin.orgnih.gov |
| Morphological | Pericardial Edema, Yolk Sac Edema, Spinal Curvature | Identifies specific teratogenic effects on organ and body plan formation. frontiersin.org |
| Organ-Specific | Heart Rate, Liver Size/Opacity, Vascular Formation | Evaluates toxicity to specific developing organs. frontiersin.org |
| Behavioral | Spontaneous Coiling, Larval Swimming Activity | Assesses potential neurotoxicity and effects on motor function. altex.org |
Application of Parasitological Animal Models for Derivative Screening (e.g., Trypanosoma cruzi Infection with Related Compounds)
Parasitological animal models are indispensable for the in vivo screening of compounds aimed at treating infectious diseases, such as Chagas disease, which is caused by the protozoan parasite Trypanosoma cruzi. nih.govnih.gov While there is no specific literature on screening this compound against T. cruzi, the established methodologies for testing new chemical entities provide a clear framework for how its derivatives could be evaluated. nih.gov The drug discovery process for Chagas disease involves a cascade of in vitro and in vivo assays to identify compounds that are effective against the parasite while having low toxicity to the host. nih.gov
The screening process typically begins with in vitro assays, where compounds are tested against different forms of the T. cruzi parasite (epimastigotes, trypomastigotes, and amastigotes). nih.gov Compounds that show promising activity in vitro are then advanced to in vivo testing using animal models, most commonly mice. nih.govnih.gov These models are crucial for evaluating a drug candidate's efficacy in a complex biological system, assessing its impact on parasite load (parasitemia) and host survival. nih.gov
Two main types of mouse models are used:
Acute Infection Model: Mice are infected with T. cruzi, leading to a high and rapidly developing parasitemia. nih.gov Drug candidates are administered during this phase, and their efficacy is measured by the reduction in the number of parasites in the blood and the increase in animal survival. nih.gov This model is effective for identifying compounds with potent trypanocidal activity. nih.gov
Chronic Infection Model: This model better mimics the indeterminate and chronic stages of Chagas disease in humans, where parasitemia is low and parasites are primarily located in tissues. nih.gov Assessing a drug's ability to achieve sterile cure (complete elimination of parasites from all tissues) is the primary goal in this model. nih.gov This often requires sensitive techniques like PCR or bioluminescence imaging of genetically modified parasites to confirm parasite clearance. nih.gov
The evaluation of a new derivative related to this compound would follow this cascade. researchgate.net Its ability to control parasite replication during the acute phase and to eliminate persistent parasites in the chronic phase would be the key determinants of its potential as a therapeutic agent for Chagas disease. nih.gov
Advanced Analytical Techniques for this compound Research
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis in Biological Matrices
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the quantitative analysis of pharmaceutical compounds in complex biological matrices such as plasma, serum, and urine. bioanalysis-zone.comnih.gov For this compound, which is a compound of Etofylline and Nicotinic acid, HPLC methods are essential for pharmacokinetic and metabolic studies. A simple, sensitive, and selective reversed-phase HPLC (RP-HPLC) method has been developed for the simultaneous quantification of theophylline (B1681296) and etofylline in human plasma. researchgate.net
In this method, after a rapid sample preparation step, the analytes, along with an internal standard, are separated on a C18 column using an isocratic mobile phase. researchgate.net Detection is typically achieved using an ultraviolet (UV) detector set at a specific wavelength (e.g., 272 nm). researchgate.net The validation of such methods is critical and involves assessing several parameters to ensure reliability. researchgate.net
| Parameter | Description | Example Finding for Etofylline/Theophylline researchgate.net |
|---|---|---|
| Linearity | The concentration range over which the detector response is directly proportional to the analyte concentration. | 100-10,000 ng/mL |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. | 100 ng/mL |
| Precision | The closeness of agreement between a series of measurements from the same sample. Expressed as relative standard deviation (RSD). | Between-batch precision of 1.4-3.7% for etofylline. |
| Accuracy | The closeness of the determined value to the true value. Expressed as a percentage of the nominal concentration. | Between-batch accuracy of 95.4-98.2% for etofylline. |
| Stability | The chemical stability of the analyte in the biological matrix under specific storage and processing conditions. | Excellent, with no degradation during processing or after 30 days of freezer storage. |
The analysis of the nicotinate portion and its metabolites, such as cotinine, also heavily relies on HPLC, often coupled with mass spectrometry (HPLC-MS) for enhanced sensitivity and specificity. nih.govresearchgate.net These methods involve sample pretreatment, typically protein precipitation and/or extraction, followed by separation on columns like C18 or HILIC. nih.govresearchgate.net
Spectrophotometric and Capillary Electrophoretic Methods in Related Compound Analysis
Alongside HPLC, other analytical techniques like spectrophotometry and capillary electrophoresis (CE) are valuable for the analysis of this compound and related compounds.
Spectrophotometric Methods: UV-Visible spectrophotometry offers a simple and cost-effective method for the quantification of drugs. For compounds like etofylline and theophylline, which possess overlapping spectra, chemometric-assisted spectrophotometric methods can be employed. iosrjournals.org These methods use multivariate data analysis to resolve the contributions of each component in a mixture, allowing for their simultaneous estimation in bulk and solid dosage forms. iosrjournals.org The methods are validated for linearity, precision, and accuracy, with linearity for etofylline typically holding in the range of 5-9 µg/ml. iosrjournals.org
Capillary Electrophoresis (CE): CE is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. nih.gov It is known for its high efficiency, short analysis times, and minimal sample consumption. researchgate.net CE methods have been successfully developed for the separation and quantitation of theophylline and other drugs in pharmaceutical preparations. researchgate.net In a typical setup, a fused silica (B1680970) capillary is used with a buffer solution (e.g., phosphate (B84403) or borate (B1201080) buffer) at a specific pH. researchgate.net The application of a high voltage drives the separation, and detection is often performed with a UV detector. researchgate.net The technique is particularly useful for analyzing charged molecules and profiling impurities in drug substances. nih.gov The coupling of CE with mass spectrometry (CE-MS) further enhances its capabilities, allowing for the structural characterization of metabolites and impurities. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolic Profiling in Biological Systems
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique used for the comprehensive analysis of metabolites in biological samples, a field known as metabolomics or metabolic profiling. nih.govnih.govfrontiersin.org It provides detailed structural information and allows for the quantification of multiple metabolites simultaneously without the need for chromatographic separation. nih.govfrontiersin.org
In the context of this compound research, NMR can be used to study how the compound is metabolized by a biological system. researchgate.net By analyzing biofluids like urine or plasma collected from an animal model or human subject after administration of the drug, researchers can identify and quantify the parent compound and its various metabolites. researchgate.net One-dimensional ¹H NMR spectroscopy is the most common experiment used for metabolic profiling due to its high sensitivity and inherent quantitative nature. nih.govnih.gov
The process involves several key steps:
Sample Preparation: Biofluid samples are prepared, often by simply adding a buffer solution containing a known concentration of a reference standard. nih.gov
NMR Data Acquisition: ¹H NMR spectra are recorded, providing a unique profile or "fingerprint" of all the NMR-detectable metabolites in the sample.
Data Analysis: The complex spectra are analyzed to identify signals corresponding to specific metabolites. This can be done by comparing the spectra to databases of known compounds. benthamscience.com Advanced two-dimensional NMR techniques (e.g., COSY, HSQC) can be used to confirm the structural identity of novel metabolites. benthamscience.com
Quantification: The concentration of each metabolite is determined by integrating the area of its corresponding NMR signal relative to the known concentration of the internal standard.
This "targeted profiling" approach, which uses a pre-recorded library of metabolite spectra to fit the experimental data, is considered a gold standard for quantification in NMR metabolomics. nih.gov NMR-based metabolomics can thus provide a global view of the metabolic response to this compound, revealing pathways affected by the drug and identifying biomarkers of its effect or toxicity. researchgate.net
Development of Chemosensors for Methylxanthine Derivatives
The development of sensitive and selective chemosensors for methylxanthine derivatives, such as this compound, is an area of growing interest for therapeutic drug monitoring and quality control. These sensors are designed to detect and quantify the concentration of the target analyte in various matrices, including biological fluids and pharmaceutical formulations. A common approach involves the use of biosensors, which incorporate a biological recognition element, such as an enzyme, with a transducer to generate a measurable signal.
A notable strategy in this field is the utilization of xanthine oxidase (XO), an enzyme that catalyzes the oxidation of xanthine and hypoxanthine (B114508) to uric acid. This enzymatic reaction can be harnessed to create electrochemical biosensors. For example, a novel biosensor for hypoxanthine has been developed by immobilizing xanthine oxidase on carbon film electrodes modified with multi-walled carbon nanotubes. This configuration enhances the electrochemical signal, allowing for sensitive detection.
The principle of these biosensors often relies on the electrochemical detection of hydrogen peroxide, a byproduct of the xanthine oxidase-catalyzed reaction. The amperometric response, measured at a fixed potential, is proportional to the concentration of the methylxanthine derivative. The development of such sensors involves optimizing various parameters, including the immobilization matrix for the enzyme, the operating potential, and the pH of the electrolyte solution to ensure high sensitivity and stability.
| Sensor Component | Function | Example Material |
| Biorecognition Element | Specifically interacts with the target analyte. | Xanthine Oxidase |
| Transducer | Converts the biological recognition event into a measurable signal. | Electrode |
| Immobilization Matrix | Entraps the biorecognition element while maintaining its activity. | Carbon Nanotubes, Polymers |
Computational and Predictive Approaches in this compound Research
In modern drug discovery and development, computational and predictive approaches play a pivotal role in accelerating the identification and optimization of new therapeutic agents. These in silico methods offer a cost-effective and time-efficient alternative to traditional experimental screening, enabling the rapid assessment of large chemical libraries and the prediction of various pharmacological and toxicological properties. For a compound like this compound and its derivatives, these computational tools can provide valuable insights into their potential therapeutic applications and safety profiles.
Virtual Screening and Drug Repositioning Methodologies for Related Compounds
Virtual screening is a computational technique used to search libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. researchgate.net This approach can be broadly categorized into ligand-based and structure-based methods. For methylxanthine derivatives, structure-based virtual screening could be employed to identify novel compounds with enhanced affinity and selectivity for specific targets, such as phosphodiesterases or adenosine receptors. This process involves docking the candidate molecules into the three-dimensional structure of the target protein and scoring their binding affinity. biochemistryjournal.net
Drug repositioning, the process of identifying new therapeutic uses for existing drugs, is another powerful application of computational methodologies. researchgate.netrsc.org By screening databases of approved drugs and investigational compounds, it is possible to identify molecules with unexpected activities against new targets. For instance, a virtual screening campaign could be initiated to explore whether existing methylxanthine-like compounds possess inhibitory activity against novel therapeutic targets, potentially leading to the repositioning of these drugs for new indications. nih.gov
Predictive Modeling for Biological Activities and Interactions (e.g., Genotoxicity Prediction)
Predictive modeling encompasses a range of computational techniques aimed at forecasting the biological activities and potential toxicities of chemical compounds. These models are built using datasets of known compounds and their corresponding experimental data. For this compound, predictive models could be developed to estimate its affinity for various receptors, its metabolic stability, and its potential for off-target effects.
A critical application of predictive modeling is in the early assessment of genotoxicity, the ability of a compound to damage DNA. In silico models for genotoxicity prediction have become increasingly sophisticated and are now considered mature enough to be included in regulatory guidelines for the assessment of genotoxic impurities. nih.gov These models utilize various methodologies, including statistical-based approaches and expert rule-based systems, to predict the mutagenic potential of a compound based on its chemical structure. nih.gov For instance, a combination of different models can be used to enhance the predictive power for genotoxicity, improving specificity and accuracy. nih.gov The development of novel prediction models for genotoxicity often involves the use of biomarker genes in human cell lines, which can be combined with supervised machine learning algorithms. altex.org
| Modeling Approach | Application in this compound Research | Key Benefit |
| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity based on chemical structure. | Reduces the need for extensive experimental screening. |
| Pharmacophore Modeling | Identifying essential structural features for biological activity. | Guides the design of new, more potent derivatives. |
| Genotoxicity Prediction Models | Assessing the potential for DNA damage. | Early identification of potential safety concerns. |
Machine Learning Applications in Drug Discovery and Development
Machine learning (ML), a subset of artificial intelligence, is revolutionizing drug discovery and development by enabling the analysis of large and complex datasets. nih.gov ML algorithms can be trained to recognize intricate patterns in data and make predictions about the properties of new chemical entities. aipublications.comnih.gov In the context of this compound and related methylxanthines, ML models could be applied to a variety of tasks.
One key application is in the prediction of molecular properties, such as bioactivity, toxicity, and pharmacokinetic parameters. harvard.edu By training on large datasets of known compounds, ML models can learn to predict these properties for novel, untested molecules with a high degree of accuracy. This can significantly accelerate the lead optimization process. Furthermore, ML is being used for de novo drug design, where generative models are employed to create entirely new molecular structures with desired pharmacological profiles. harvard.edu
Machine learning is also being applied to analyze data from high-throughput screening assays and to identify prognostic biomarkers. nih.govaipublications.com For instance, newly developed ML algorithms can match a microbe's metabolite signals with its genomic signals to identify natural products that could be developed into drugs. innovationnewsnetwork.com The application of ML has the potential to speed up the drug discovery process and reduce failure rates in clinical trials by enabling more informed, data-driven decision-making. nih.gov
Investigation of Therapeutic Targets and Etofylline Nicotinate in Disease Pathophysiology
Targeting of Phosphodiesterases and Adenosine (B11128) Receptors for Physiological Modulation
Etofylline (B1671713), the xanthine (B1682287) component of etofylline nicotinate (B505614), engages with key enzymatic and receptor systems to exert its physiological effects. patsnap.compatsnap.com As a member of the xanthine class, its primary mechanisms involve the inhibition of phosphodiesterase (PDE) enzymes and the antagonism of adenosine receptors. patsnap.com
Phosphodiesterases are responsible for the degradation of intracellular cyclic nucleotides, namely cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). patsnap.com By inhibiting these enzymes, etofylline leads to an accumulation of intracellular cAMP and cGMP. patsnap.com An elevation in cAMP levels, in particular, triggers a biochemical cascade that results in the relaxation of smooth muscle tissues. patsnap.compatsnap.com This mechanism is fundamental to its application as a bronchodilator in respiratory conditions. patsnap.comapollopharmacy.in
In addition to PDE inhibition, etofylline acts as an antagonist at adenosine receptors. patsnap.com Adenosine is a nucleoside that can promote bronchoconstriction and inflammation. patsnap.com By blocking these receptors, etofylline counteracts the effects of adenosine, contributing further to its bronchodilatory and anti-inflammatory actions. patsnap.com While theophylline (B1681296), a related xanthine, is known to be a non-selective PDE inhibitor, some research into other xanthine derivatives like doxofylline (B1670904) suggests that their mechanisms may be independent of PDE or adenosine receptor activity, potentially explaining different tolerability profiles. nih.govnih.gov
Role of Etofylline Nicotinate in Inflammatory Pathway Regulation and Oxidative Stress Mitigation
The components of this compound contribute to the modulation of inflammatory processes and the reduction of oxidative stress through multiple pathways. The etofylline moiety possesses anti-inflammatory properties, partly by preventing the release of pro-inflammatory mediators such as histamine (B1213489) and leukotrienes. patsnap.com Its antagonism of adenosine receptors also helps to block the pro-inflammatory signals mediated by adenosine. patsnap.com
Research on the related compound theophylline provides further insight into these effects. Theophylline has been shown to activate histone deacetylases (HDAC), an action that is distinct from PDE inhibition or adenosine receptor antagonism. nih.govclinpgx.org This HDAC activation can work synergistically with glucocorticoids to suppress inflammation. clinpgx.org Furthermore, studies have demonstrated that theophylline can mitigate oxidative stress. In patients with chronic obstructive pulmonary disease (COPD), theophylline treatment was found to increase the activity of antioxidant enzymes and decrease lipid peroxidation, thereby improving steroid sensitivity. nih.govnih.gov
The nicotinate component may also influence inflammatory pathways. The cholinergic anti-inflammatory pathway, a neuroimmune regulatory mechanism, involves the α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR). nih.gov Stimulation of this receptor can exert inhibitory effects on inflammatory cells, helping to control excessive inflammatory responses during tissue injury. nih.gov
Table 1: Effect of Theophylline on Oxidative Stress Markers in COPD Patients This table summarizes findings from a study investigating the impact of a 12-week treatment regimen including theophylline on various antioxidant enzymes and lipid peroxidation.
| Biomarker | Change After 12 Weeks of Treatment | Significance (p-value) |
| Catalase | Significant Increase | < 0.05 |
| Glutathione (B108866) (GSH) Serum Transferase | Significant Increase | < 0.05 |
| Reduced Glutathione (GSH) | Significant Increase | < 0.01 |
| Superoxide Dismutase | Significant Increase | < 0.01 |
| Lipid Peroxidation | Significant Decrease | < 0.01 |
Source: Adapted from a prospective randomized controlled study on theophylline's effects on oxidative stress. nih.gov
Exploration of this compound in Conditions Requiring Vasodilation and Smooth Muscle Relaxation
This compound is characterized as a vasodilator agent that also promotes the relaxation of smooth muscle. drugbank.comwikipedia.org These dual actions are a result of the distinct pharmacological contributions of both the etofylline and the nicotinate moieties.
The etofylline component facilitates smooth muscle relaxation primarily through its role as a PDE inhibitor. patsnap.com The resulting increase in intracellular cAMP is a key signal for relaxing smooth muscle, particularly the bronchial smooth muscle, which is why it is used in the management of obstructive airway diseases like asthma and COPD. patsnap.com1mg.com
The nicotinate portion of the molecule is derived from nicotinic acid, a well-established vasodilator. Furthermore, preclinical research on chronic nicotine (B1678760) administration in animal models has shown that it can enhance vascular smooth muscle relaxation. nih.gov This effect appears to be mediated through the activation of a cGMP-dependent protein kinase (PKG) pathway, indicating a mechanism distinct from that of etofylline. nih.gov The combined mechanisms of etofylline and nicotinate may therefore provide a comprehensive approach to achieving vasodilation and smooth muscle relaxation.
Emerging Research Areas and Unconventional Applications
Etofylline is frequently used in combination with theophylline, another xanthine derivative, to produce a potentially synergistic therapeutic effect in respiratory diseases. patsnap.comhealthyinc.co.in This combination may allow for enhanced bronchodilation. healthyinc.co.in Moreover, the ability of theophylline to improve the efficacy of corticosteroids like budesonide (B1683875) in COPD patients points to another area of synergistic potential. nih.gov By increasing the expression and activity of HDAC, theophylline can restore sensitivity to steroids, enhancing their anti-inflammatory effects. nih.govnih.gov Research into synergistic combinations with other agents, such as mitochondrial uncouplers or stem cell factors, is not yet established in the available literature.
Emerging preclinical research has identified a potential antineoplastic role for etofylline (7-(2-hydroxyethyl)theophylline). nih.gov A study investigating its effects on metastatic melanoma cell lines has yielded promising results. The research demonstrated that etofylline possesses both in-vitro and in-vivo anticancer capabilities against murine and human melanoma cells. nih.gov
The mechanism appears to be related to the induction of cell differentiation, as evidenced by an increase in intracellular transglutaminase activity, which correlated with reduced cell proliferation. nih.gov In an in-vivo model, oral administration of etofylline to mice with intravenously injected melanoma cells led to a marked reduction in the frequency of lung metastases. nih.gov These findings suggest that etofylline has a notable antimetastatic potential that warrants further investigation. nih.gov
Table 2: Summary of Preclinical Findings for Etofylline in Melanoma Research This table outlines the key observations from a preclinical study on the antineoplastic effects of Etofylline (HET).
| Research Area | Cell Lines Studied | Key Findings | Reported Outcome |
| In-vitro Anticancer Potential | Murine B16-F10, Human Sk-Mel 110 | Reduced cell proliferation, induced cell differentiation | Increased intracellular transglutaminase activity |
| In-vivo Antimetastatic Capability | Murine B16-F10 in C57BL6/N mice | Oral administration of Etofylline | Markedly reduced frequency of lung metastases |
Source: Adapted from a preclinical evaluation of etofylline's antineoplastic efficacy. nih.gov
Beyond the metabolism of its nicotinate component, the metabolic fate of this compound is largely determined by the etofylline moiety, which is structurally related to theophylline. Theophylline undergoes extensive metabolism in the liver, primarily through the cytochrome P450 (CYP) enzyme system. clinpgx.org
The main metabolic pathways for theophylline involve 8-hydroxylation, a reaction that can be catalyzed by CYP1A2 and CYP2E1, and N-demethylation to form active metabolites, a process carried out by CYP1A2. clinpgx.org One of the resulting metabolites, 1-methylxanthine, is further processed by the enzyme xanthine oxidase (XDH). clinpgx.org These metabolic pathways are critical in determining the clearance and potential drug-drug interactions of the compound. Additionally, theophylline's ability to activate HDAC represents an impact on a significant cellular signaling pathway that regulates gene expression, which is distinct from its direct enzymatic and receptor targets. clinpgx.org
Comparative Academic Studies and Future Research Directions for Etofylline Nicotinate
Comparative Pharmacological Studies with Related Xanthine (B1682287) and Nicotinate (B505614) Compounds
Etofylline (B1671713) nicotinate's pharmacological profile can be understood by comparing it to related xanthine and nicotinate compounds. Xanthine derivatives are alkaloids that typically act as mild stimulants and bronchodilators. rxlist.com Their primary mechanisms of action involve the inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine (B11128) receptors. wikipedia.orgpatsnap.com This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which relaxes bronchial smooth muscle. rxlist.comopentextbc.ca
Theophylline (B1681296): A foundational methylxanthine, theophylline is primarily used for its bronchodilator effects in respiratory diseases like asthma. opentextbc.cafarmaciajournal.com It functions as a non-selective PDE inhibitor and adenosine receptor antagonist to relax airway smooth muscles. opentextbc.ca Etofylline is a derivative of theophylline but does not convert into theophylline within the body. ajpp.inijprajournal.com
Pentoxifylline (B538998): This xanthine derivative is utilized for its effects on blood flow. It enhances the flexibility of red blood cells and decreases blood viscosity, which is beneficial in managing peripheral vascular disease.
Xantinol Nicotinate: This compound combines a xanthine derivative with nicotinic acid (niacin). It is used for its vasodilatory properties, aiming to improve blood circulation.
The primary distinction in their pharmacological actions lies in their therapeutic applications. While theophylline is focused on bronchodilation, pentoxifylline targets blood rheology, and the nicotinate compounds emphasize vasodilation.
| Compound | Primary Mechanism of Action | Primary Pharmacological Effect |
|---|---|---|
| Etofylline Nicotinate | Vasodilation, Smooth muscle relaxation | Peripheral Vasodilation |
| Theophylline | Phosphodiesterase inhibition, Adenosine receptor antagonism opentextbc.ca | Bronchodilation rxlist.com |
| Pentoxifylline | Improves erythrocyte flexibility, Decreases blood viscosity | Hemorheologic agent |
| Xantinol Nicotinate | Vasodilation | Peripheral Vasodilation |
Advanced Research in Drug Delivery Systems for this compound
To optimize the therapeutic potential of compounds like this compound, research has focused on advanced drug delivery systems designed to control the release and improve the efficacy of the active molecule.
Investigation of Sustained Release Formulation Principles
Sustained-release (SR) formulations are designed to release a drug gradually over an extended period, which can maintain therapeutic levels and reduce dosing frequency. ijprajournal.com A common approach for oral SR dosage forms is the matrix tablet. ajpp.in In this system, the drug is mixed with a polymer that controls its release.
Hydrophilic polymers such as Hydroxypropyl Methylcellulose (HPMC) are frequently used. ijprajournal.com When the tablet comes into contact with gastrointestinal fluids, the polymer swells and forms a gel-like layer. This gel matrix acts as a barrier, and the drug is released slowly through diffusion out of the matrix and/or erosion of the matrix itself. slideshare.net Studies on formulating theophylline and etofylline into SR matrix tablets have demonstrated that the concentration and type of polymer can effectively prolong the drug's release rate. ajpp.inresearchgate.net The use of polymer blends can further tailor the release profile to achieve a desired therapeutic effect over many hours. japtronline.com
| Principle | Description | Common Polymers |
|---|---|---|
| Matrix System | The drug is dispersed within a polymer matrix that swells to form a gel, controlling release via diffusion and/or erosion. ajpp.inslideshare.net | HPMC, Chitosan, Eudragit japtronline.com |
| Reservoir System | The drug core is coated with a water-insoluble polymer membrane. Release is controlled by diffusion through this membrane. | Ethylcellulose, Polyvinyl acetate (B1210297) jddtonline.info |
Application of Nanoparticle-Based Delivery for Enhanced Efficacy in Animal Models
Nanotechnology offers promising strategies to enhance drug delivery. nih.gov Encapsulating a therapeutic agent within nanoparticles (NPs), which are structures typically between 1 and 100 nanometers in size, can improve bioavailability, protect the drug from degradation, and enable targeted delivery. nih.gov
Animal models are crucial for evaluating the efficacy and safety of these advanced delivery systems before human trials. nih.gov Research in animal models has shown that nanoparticle-delivered drugs can achieve enhanced and prolonged therapeutic effects compared to conventional administration. news-medical.netsciencedaily.com
Polymeric Nanoparticles: Biodegradable polymers like Poly(lactic-co-glycolic acid) (PLGA) are widely used for creating nanoparticles. nih.gov PLGA is biocompatible and has been approved by the FDA for drug delivery systems. nih.govwaocp.org Drugs encapsulated within PLGA NPs can be released in a controlled manner as the polymer degrades. mdpi.com This approach could be applied to this compound to sustain its vasodilatory effects and potentially target specific vascular beds.
Lipid-Based Nanoparticles: Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) are other promising systems. mdpi.comacs.org They are made from lipids that are solid at body temperature and offer advantages like low toxicity and high drug-loading capacity. mdpi.comresearchgate.net In animal models, lipid-based nanoformulations have been shown to improve the delivery of various therapeutic agents. researchgate.net For a compound like this compound, encapsulation in lipid nanoparticles could enhance its absorption and prolong its circulation time.
Studies in animal models using nanoparticle-based systems for other drugs have demonstrated reduced lesion sizes in cardiovascular models and enhanced pain relief, showcasing the potential of this technology to improve therapeutic outcomes. nih.govnews-medical.net
Identification of Unexplored Chemical Space and Novel Derivatization Opportunities for Biomedical Research
The chemical structure of this compound, which combines a xanthine core with a nicotinate moiety, offers significant opportunities for novel derivatization. Molecular modification is a key strategy in drug discovery to improve the potency, selectivity, and pharmacokinetic properties of a lead compound. biomedres.us
Research has shown that both theophylline and nicotinic acid are versatile scaffolds for the synthesis of new derivatives with a wide range of biological activities.
Theophylline Derivatives: The theophylline structure has been modified to create new compounds with potential anticancer, anti-inflammatory, and bronchodilator activities. farmaciajournal.comresearchgate.net For example, linking theophylline to other heterocyclic structures like 1,2,3-triazole has produced derivatives with significant tumor-suppressive efficacy in preclinical studies. nih.gov
Nicotinic Acid Derivatives: Similarly, nicotinic acid has been used as a starting point to synthesize novel compounds with potential antimicrobial, anti-inflammatory, and anticancer properties. mdpi.comnih.govsemanticscholar.orgnih.gov By reacting nicotinic acid hydrazide with various aldehydes, researchers have created new acylhydrazones and 1,3,4-oxadiazoline derivatives with promising activity against Gram-positive bacteria. mdpi.comnih.gov
The unexplored chemical space for this compound lies in the systematic combination and modification of these two key components. Derivatization could involve altering the substituent at the 7-position of the xanthine ring (the etofylline side chain) or modifying the pyridine (B92270) ring of the nicotinate portion. Such modifications could lead to the discovery of new chemical entities with enhanced affinity for specific biological targets or entirely new therapeutic applications beyond vasodilation.
Future Trajectories for this compound Research in Biomedical Science and Drug Discovery
The future of this compound research is poised to advance through several key trajectories, integrating comparative pharmacology, advanced drug delivery, and medicinal chemistry.
Elucidation of Specific Pharmacological Profile: While the general vasodilatory and smooth muscle relaxant properties are known, future research should focus on detailed, direct comparative studies against modern therapeutic agents. This will help to precisely define its mechanism of action and identify specific clinical scenarios where its unique pharmacological profile might offer an advantage.
Development of Advanced Formulations: Building on the principles of sustained release and nanotechnology, the next step is the design and preclinical testing of this compound-specific delivery systems. Developing and evaluating SR matrix tablets or nanoparticle formulations (e.g., PLGA-based or lipid-based) in relevant animal models could optimize its therapeutic index by ensuring controlled release and potentially targeted action. nih.gov
Exploration of Novel Derivatives: A significant future direction lies in leveraging the this compound scaffold to create new chemical entities. A systematic drug discovery program could explore derivatives by modifying both the xanthine and nicotinate parts of the molecule. researchgate.netstemside.co.ukdelta4.ai These new compounds would then enter the drug discovery pipeline, starting with screening for biological activity (hit identification), followed by optimization to improve efficacy and safety (lead optimization), and progressing to preclinical studies. researchgate.netstemside.co.uk This exploration could uncover compounds with enhanced potency, better selectivity, or novel therapeutic activities for use in biomedical research and drug development.
By pursuing these integrated research paths, the scientific community can fully explore the therapeutic potential of this compound and its derivatives, potentially leading to new applications in medicine.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of etofylline nicotinate, and how can they be experimentally validated?
- Methodological Answer : this compound's physicochemical properties, including molecular formula (C9H12N4O3 for etofylline; ), water solubility (log10ws = -3.99), and logP (-1.574), should be validated using techniques like high-performance liquid chromatography (HPLC) for purity, differential scanning calorimetry (DSC) for thermal stability, and shake-flask methods for solubility profiling. Stability studies under varying pH and temperature conditions are critical for formulation development .
Q. How does this compound differ structurally and pharmacologically from other xanthine derivatives like theophylline?
- Methodological Answer : Comparative structural analyses (e.g., NMR, X-ray crystallography) can highlight differences, such as the 2-hydroxyethyl substitution in etofylline versus the methylxanthine backbone of theophylline. Pharmacologically, in vitro assays (e.g., phosphodiesterase inhibition) and in vivo models (e.g., bronchorelaxation in guinea pigs) can demonstrate its unique mechanism, as etofylline is not metabolized to theophylline ( ).
Q. What are the best practices for synthesizing and characterizing this compound in a laboratory setting?
- Methodological Answer : Follow protocols from peer-reviewed syntheses, ensuring reaction conditions (e.g., solvent, temperature) are optimized for yield. Characterization should include mass spectrometry (MS) for molecular weight confirmation, infrared (IR) spectroscopy for functional groups, and nuclear magnetic resonance (NMR) for structural elucidation. Document all steps per NIH guidelines for reproducibility ().
Advanced Research Questions
Q. How can researchers resolve contradictions in reported metabolic pathways of this compound, particularly regarding its conversion to nicotinamide or NAD+ precursors?
- Methodological Answer : Use isotope-labeled tracers (e.g., ¹⁴C-labeled this compound) in hepatocyte or microsomal assays to track metabolic fate. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) can identify intermediates. Cross-reference findings with nicotinate metabolism databases (e.g., Reactome pathways; ) to validate NAD+ pathway involvement .
Q. What experimental designs are optimal for evaluating this compound's dual role in respiratory and cardiovascular systems?
- Methodological Answer : Employ a PICOT framework:
- P opulation: Animal models (e.g., rats with induced hypertension or asthma).
- I ntervention: this compound at varying doses.
- C omparison: Standard therapies (e.g., theophylline for asthma, nifedipine for hypertension).
- O utcome: Metrics like bronchial resistance, blood pressure, and plasma biomarkers (e.g., cAMP levels).
- T ime: Acute (24-hour) vs. chronic (4-week) effects. This design ensures hypothesis-driven, reproducible outcomes ( ).
Q. How can researchers address discrepancies in solubility data for this compound across different solvent systems?
- Methodological Answer : Conduct systematic solubility studies using the Higuchi and Connors method under controlled conditions (temperature, pH). Compare results with computational models (e.g., Crippen fragmentation for logP prediction; ). Statistical tools like Bland-Altman plots can quantify data variability .
Q. What strategies mitigate confounding factors when studying this compound's vasodilatory effects in preclinical models?
- Methodological Answer : Use knockout rodent models to isolate specific receptors (e.g., adenosine A2A). Employ blinded, randomized dosing protocols and control for diet-induced NAD+ fluctuations. Validate findings with ex vivo vascular ring assays and transcriptomic profiling (RNA-seq) to identify off-target effects ( ).
Methodological Guidance for Data Reporting
- Reproducibility : Adhere to the Beilstein Journal of Organic Chemistry guidelines for experimental sections, including raw data deposition in repositories like Zenodo ( ).
- Ethical Compliance : For in vivo studies, follow ARRIVE 2.0 guidelines and obtain ethics committee approval ().
- Statistical Rigor : Use power analysis to determine sample size and report effect sizes with 95% confidence intervals ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
